2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Description

Systematic Nomenclature and Structural Identification

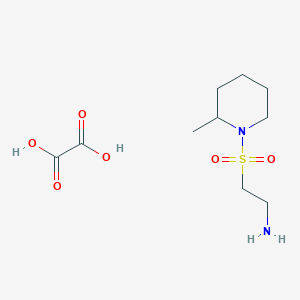

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 2-(2-methylpiperidin-1-yl)sulfonylethanamine oxalate. This designation precisely describes the molecular architecture, beginning with the ethylamine chain connected to a sulfonyl group, which is subsequently attached to a piperidine ring bearing a methyl substituent at the 2-position. The compound exists as an oxalate salt, indicating the presence of oxalic acid as a counterion to stabilize the primary amine functionality.

The molecular formula C₁₀H₂₀N₂O₆S encompasses both the active sulfonamide component and the oxalic acid component, yielding a molecular weight of 296.34 grams per mole. The structural complexity becomes evident through examination of the International Chemical Identifier, which reveals the precise connectivity: InChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6). This identifier demonstrates the presence of two distinct molecular components united in a single salt structure.

The compound's Chemical Abstracts Service registry number 1185304-34-0 provides unambiguous identification within chemical databases. The PubChem Compound Identifier 45075207 further facilitates database searches and cross-referencing with related chemical literature. The simplified molecular-input line-entry system representation CC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O elegantly captures the molecular connectivity, showing the methyl group attached to carbon-2 of the piperidine ring, the sulfonyl bridge, and the terminal ethylamine functionality paired with oxalic acid.

Table 1: Structural Identification Parameters

Historical Development of Sulfonamide-Piperidine Hybrid Compounds

The historical trajectory of sulfonamide-piperidine hybrid compounds traces back to the revolutionary discovery of sulfonamide antibacterial agents in the early twentieth century. The foundational work began in 1932 at Bayer AG laboratories under the direction of Gerhard Domagk, where systematic screening of coal-tar dyes led to the identification of Prontosil, the first clinically effective sulfonamide. This breakthrough established sulfonamides as the first broadly effective antibacterial agents for systemic use, fundamentally transforming medical practice and paving the way for the modern antibiotic era.

The evolution from simple sulfonamide structures to sophisticated piperidine-containing derivatives represents decades of medicinal chemistry advancement. Research conducted by the Pasteur Institute team, including Daniel Bovet and Ernest Fourneau, revealed that Prontosil functioned as a prodrug, releasing the active sulfanilamide component within biological systems. This discovery of bioactivation established critical principles that would later influence the design of more complex sulfonamide derivatives, including those incorporating saturated nitrogen heterocycles such as piperidine.

Contemporary research has demonstrated that sulfonamide-containing compounds exhibit remarkable versatility in biological systems, with over 150 Food and Drug Administration-approved medications containing sulfur(VI) motifs currently available in pharmaceutical markets. The incorporation of piperidine rings into sulfonamide frameworks has proven particularly valuable, as piperidine represents one of the most frequently encountered heterocyclic motifs in biologically active compounds. Recent investigations by Wieckowska and colleagues have specifically explored sulfonamide-based piperidine hybrids for their potential in enzyme inhibition applications.

The strategic development of methylated piperidine sulfonamide derivatives has gained momentum through systematic structure-activity relationship studies. Navarrete-Vázquez and associates demonstrated that naphthalene-containing sulfonamides incorporating piperidine or pyrrolidine cores at amide positions exhibited enhanced anti-diabetic activity against 11β-hydroxysteroid dehydrogenase type-1, with compounds achieving 68% inhibition at 10 micromolar concentrations. These findings underscore the continuing evolution of sulfonamide-piperidine hybrid design principles that inform current compound development strategies.

Positional Isomerism in Methylpiperidine Sulfonamide Derivatives

Positional isomerism in methylpiperidine sulfonamide derivatives represents a critical factor influencing both chemical reactivity and biological activity profiles. The specific positioning of methyl substituents on the piperidine ring system creates distinct conformational landscapes that significantly impact molecular interactions with biological targets. Research examining various methylpiperidine sulfonamide derivatives has revealed that the 2-position methylation pattern, as observed in this compound, produces unique steric and electronic environments compared to alternative substitution patterns.

Comparative analysis of related compounds demonstrates the significance of positional methylation effects. The 3-methylpiperidine sulfonamide derivative 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, bearing an identical molecular formula and weight, exhibits different chemical properties due to the altered methyl group positioning. Similarly, the 4-methylpiperidine analog 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate presents yet another isomeric form with distinct characteristics. These positional differences create unique three-dimensional molecular architectures that influence protein binding interactions and enzymatic recognition patterns.

The conformational flexibility of piperidine rings undergoes significant modification upon methyl substitution at different positions. The 2-methyl substitution pattern creates axial-equatorial equilibrium dynamics that differ substantially from 3-methyl or 4-methyl variants. This conformational behavior directly impacts the spatial orientation of the sulfonyl-ethylamine side chain, potentially affecting binding affinity and selectivity for biological targets. Current research indicates that compounds with 2-methyl substitution patterns may exhibit altered pharmacological profiles compared to their positional isomers.

Table 2: Positional Isomer Comparison

The structural analysis reveals that positional isomerism in methylpiperidine sulfonamide derivatives creates opportunities for fine-tuning molecular properties through systematic structural modifications. Research conducted on similar heterocyclic systems has demonstrated that methyl group positioning can influence solubility, metabolic stability, and target selectivity. The 2-methyl positioning in this compound may confer specific advantages in terms of conformational stability and potential interactions with enzyme active sites, making it particularly valuable for proteomics research applications and enzyme inhibition studies.

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYMXZYTRUELDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves the following steps:

Formation of 2-Methyl-piperidine-1-sulfonyl chloride: This intermediate is prepared by reacting 2-methylpiperidine with chlorosulfonic acid.

Reaction with Ethylamine: The 2-methyl-piperidine-1-sulfonyl chloride is then reacted with ethylamine to form 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine.

Formation of Oxalate Salt: Finally, the 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

Biological Activities

1. Pharmacological Research:

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

2. Neuropharmacology:

Research indicates that compounds with piperidine structures often exhibit neuroactive properties. This compound could be explored for its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders.

3. Antimicrobial Studies:

Preliminary studies suggest that sulfonamide derivatives can possess antimicrobial activity. Investigating the efficacy of this compound against various pathogens could reveal its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its biological activity. Researchers are exploring:

- Lead Compound Development: As a lead compound for synthesizing new analogs with improved pharmacological profiles.

- Drug Formulation: Potential incorporation into drug formulations aimed at targeting specific diseases, particularly those related to the central nervous system.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMEA)

- Molecular Formula : C₉H₂₀N₂ (base compound) vs. C₁₀H₁₉N₂O₆S (target compound as oxalate salt).

- Molar Mass : 156.27 g/mol (DMEA) vs. ~295.34 g/mol (target).

- Functional Groups : DMEA lacks the sulfonyl and oxalate groups, featuring instead a dimethyl-substituted piperidine directly linked to ethylamine.

- Solubility: DMEA is soluble in water and organic solvents (e.g., ethanol), whereas the sulfonyl and oxalate groups in the target compound likely reduce organic solubility but enhance aqueous compatibility.

Piperophos (S-(2-(2-Methyl-1-piperidinyl)-2-oxoethyl) O,O-dipropyl phosphorodithioate)

- Molecular Formula: C₁₃H₂₅NO₃PS₂ (piperophos) vs. C₁₀H₁₉N₂O₆S (target).

- Functional Groups : Piperophos contains a phosphorodithioate group and a 2-methylpiperidine linked via a ketone, contrasting with the sulfonyl-ethylamine-oxalate structure of the target.

- Applications : Piperophos is a thiophosphate herbicide targeting lipid biosynthesis in weeds. The target compound’s sulfonamide group may confer different bioactivity, such as enzyme inhibition, rather than herbicidal action .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

- Molecular Formula: C₈H₁₁NO₂·HCl vs. C₁₀H₁₉N₂O₆S (target).

- Functional Groups : Dopamine features a catechol ring and primary amine, whereas the target compound replaces aromaticity with a sulfonamide-piperidine system.

- Applications: Dopamine is a neurotransmitter; the target compound’s lack of aromaticity and presence of sulfonyl/oxalate groups likely redirect its utility to non-neurological applications, such as antimicrobial or anti-inflammatory agents .

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate | C₁₀H₁₉N₂O₆S | 295.34 | Piperidine, sulfonyl, oxalate | Hypothetical: Enzyme inhibition, agrochemicals |

| 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMEA) | C₉H₂₀N₂ | 156.27 | Dimethylpiperidine, ethylamine | Organic synthesis, surfactants |

| Piperophos | C₁₃H₂₅NO₃PS₂ | 347.45 | Phosphorodithioate, 2-methylpiperidine | Herbicide |

| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | 189.64 | Catechol, primary amine | Neurotransmitter, cardiovascular drug |

Research Findings and Implications

- Structural Stability : The oxalate salt in the target compound likely enhances stability compared to DMEA’s free base form, which is sensitive to oxidation .

- Bioactivity Potential: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibition properties, suggesting the target compound could be explored in drug discovery, unlike piperophos’s herbicidal role .

- Solubility Trade-offs : The sulfonyl and oxalate groups may limit blood-brain barrier penetration, contrasting with dopamine’s neurological efficacy but aligning with peripheral therapeutic targets .

Biological Activity

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its efficacy and applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H20N2O6S

- CAS Number : 1185304-34-0

Synthesis involves several key steps:

- Formation of 2-Methyl-piperidine-1-sulfonyl chloride by reacting 2-methylpiperidine with chlorosulfonic acid.

- Reaction of the sulfonyl chloride with ethylamine to yield 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine.

- Final formation of the oxalate salt through reaction with oxalic acid.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly through the modulation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound acts as an inhibitor of their reuptake, enhancing neurotransmission in the central nervous system.

Target Interactions

- Monoaminergic System : The compound significantly affects serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine, a neurotransmitter involved in cholinergic signaling.

Biochemical Pathways

The compound's activity involves several biochemical pathways:

- Inhibition of AChE/BChE : This inhibition leads to elevated acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive functions.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Pharmacokinetics

The pharmacokinetics of this compound indicate:

- Absorption : Rapidly absorbed following administration.

- Distribution : Distributed widely throughout body tissues.

- Excretion : Primarily excreted through renal pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to:

- Significant reductions in neuronal apoptosis markers.

- Improved cognitive performance in behavioral tests .

Study 2: Anticancer Activity

Research on cancer cell lines (e.g., U87 glioblastoma) demonstrated that the compound induces cytotoxicity and apoptosis. Key findings included:

- Upregulation of apoptotic markers (cleaved caspase-3).

- Increased activities of caspases involved in programmed cell death .

Dosage Effects

Dosage studies reveal a biphasic response:

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 2-(2-Methyl-piperidine)ethylamine using a sulfonyl chloride derivative (e.g., bis(dimethylamino)chlorophosphine or similar reagents ). The oxalate salt is formed by reacting the free base with oxalic acid in ethanol, followed by recrystallization. To optimize purity:

Q. How should researchers design analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–230 nm) is recommended. Key parameters:

- Mobile phase: Methanol/buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid and sodium acetate .

- Column: C18 (5 µm, 250 × 4.6 mm).

- Flow rate: 1.0 mL/min.

- Validation: Assess linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95%) using spiked samples.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer: Contradictions often arise from differences in buffer systems or salt forms. Systematic approaches include:

- Solubility studies: Test the oxalate salt in buffers (pH 1–10) at 25°C and 37°C. Oxalate salts generally exhibit higher solubility in acidic media (pH < 4.6) due to protonation of the amine .

- Stability assays: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free sulfonamide or oxalic acid) can indicate hydrolysis pathways .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?

Methodological Answer: A 2 factorial design is effective for SAR optimization :

- Variables: Substituent size (methyl vs. ethyl), sulfonyl group orientation, and oxalate counterion.

- Response metrics: Binding affinity (IC), selectivity (e.g., vs. histamine H1 receptors ).

- Data analysis: Use ANOVA to identify significant variables (p < 0.05) and interactions.

Q. How can impurity profiles be systematically analyzed and controlled during scale-up synthesis?

Methodological Answer:

- Impurity identification: Employ LC-MS to detect byproducts (e.g., N-ethylated analogs or sulfonic acid derivatives) .

- Control strategies:

- Limit reaction temperature to <50°C to suppress dimerization.

- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted amines.

- Specifications: Set thresholds for key impurities (e.g., ≤0.15% for sulfonate esters) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.